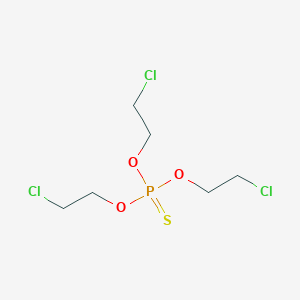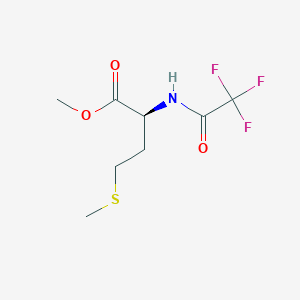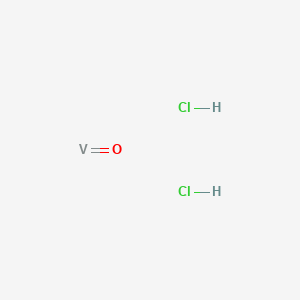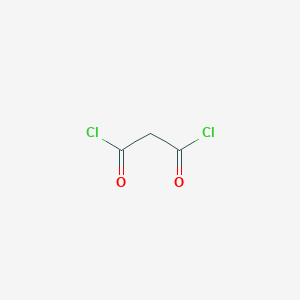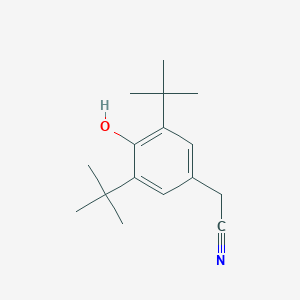
3,5-二叔丁基-4-羟基苯乙腈
描述
3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile is an organic compound with the molecular formula C16H23NO. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications. The compound is characterized by the presence of two tert-butyl groups and a hydroxyphenyl group attached to an acetonitrile moiety.
科学研究应用
3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, including its role as an antioxidant and its effects on cellular processes.
Industry: Employed in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with a suitable nitrile source under basic conditions. One common method is the Knoevenagel condensation reaction, where the aldehyde reacts with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
化学反应分析
Types of Reactions
3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the nitrile group. These reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents. The reactions are often conducted under mild to moderate conditions, depending on the reactivity of the substituents.
Major Products Formed
Oxidation: Quinones, hydroxyquinones, and other oxidized derivatives.
Reduction: Amines, primary amines, and other reduced products.
Substitution: Various substituted phenylacetonitriles, depending on the nature of the substituents.
作用机制
The mechanism of action of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and redox reactions, while the nitrile group can act as a nucleophile or electrophile in different chemical environments. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
3,5-Di-Tert-Butyl-4-Hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
3,5-Di-Tert-Butyl-4-Hydroxybenzonitrile: Similar structure but without the acetonitrile moiety.
3,5-Di-Tert-Butyl-4-Hydroxyphenylpropionic Acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile is unique due to the presence of both the hydroxyphenyl and acetonitrile groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.
属性
IUPAC Name |
2-(3,5-ditert-butyl-4-hydroxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-15(2,3)12-9-11(7-8-17)10-13(14(12)18)16(4,5)6/h9-10,18H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQZSRGZHCDMMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346841 | |
| Record name | (3,5-Di-tert-butyl-4-hydroxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1611-07-0 | |
| Record name | (3,5-Di-tert-butyl-4-hydroxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


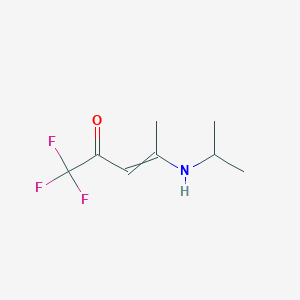
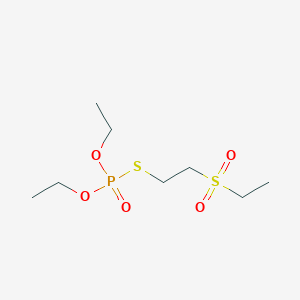
![Spiro[5.5]undecan-3-one](/img/structure/B156462.png)
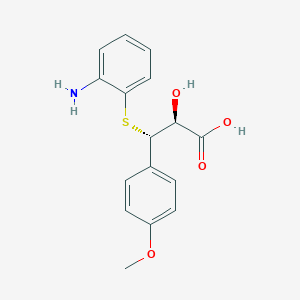
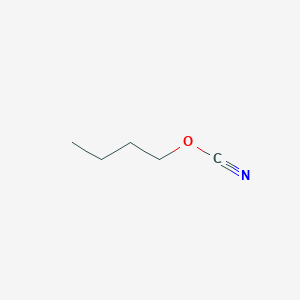
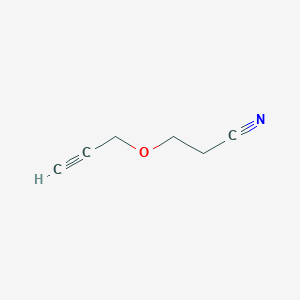
![1-[4-(2-Chlorophenoxy)phenyl]ethanone](/img/structure/B156471.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B156472.png)
